5-Bromo-6-fluoro-1H-indazole

Descripción

BenchChem offers high-quality 5-Bromo-6-fluoro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-fluoro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

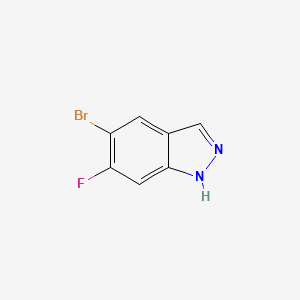

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-6-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNFNEIFQIAWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676896 | |

| Record name | 5-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105391-70-6 | |

| Record name | 5-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 5-Bromo-6-fluoro-1H-indazole for Researchers, Scientists, and Drug Development Professionals

An essential building block in medicinal chemistry, 5-Bromo-6-fluoro-1H-indazole is a halogenated indazole derivative with significant potential in the development of novel therapeutics, particularly as a kinase inhibitor. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and insights into its biological relevance.

Core Physical and Chemical Properties

5-Bromo-6-fluoro-1H-indazole, with the chemical formula C₇H₄BrFN₂ and a molecular weight of approximately 215.02 g/mol , is a compound of interest for its unique structural features that make it a valuable intermediate in organic synthesis.[1][2] While some sources describe it as a colorless to pale yellow liquid, others classify it as an off-white to light brown solid, indicating that its physical state at room temperature may vary depending on purity.[3][4] To ensure clarity, experimental determination of the melting point is crucial. Predicted values for its boiling point are around 332.2 ± 22.0 °C.[1][3]

A comprehensive summary of its physical and chemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrFN₂ | [1][2] |

| Molecular Weight | 215.02 g/mol | [1][2] |

| CAS Number | 105391-70-6 | [3] |

| Appearance | Colorless to pale yellow liquid OR Off-white to light brown solid | [3][4] |

| Boiling Point (Predicted) | 332.2 ± 22.0 °C | [1][3] |

| Density (Predicted) | 1.861 g/cm³ | [1][3] |

| pKa (Predicted) | 11.95 ± 0.40 | [3] |

| Refractive Index (Predicted) | 1.693 | [1][3] |

| Solubility | Soluble in most organic solvents, such as alcohols and ethers. | [3] |

Synthesis and Purification

A generalized workflow for the synthesis is depicted below:

Experimental Protocols

Synthesis of 5-Bromo-1H-indazole (Analogous Compound):

A representative protocol for a similar, non-fluorinated indazole provides valuable insight. To a solution of 5-bromo-2-fluorobenzaldehyde (2.0 g, 9.85 mmol), hydrazine (10 mL) is added. The reaction mixture is heated under gentle reflux for 4 hours. After cooling, excess hydrazine is removed under reduced pressure. Ethyl acetate (200 mL) is added, and the organic layer is washed with water and brine, then dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by flash column chromatography to yield 5-bromoindazole.[6]

Purification by Crystallization:

Crystallization is a standard and effective method for purifying solid organic compounds like 5-Bromo-6-fluoro-1H-indazole. The choice of solvent is critical for successful crystallization.

-

Solvent Screening: To identify a suitable solvent, small amounts of the crude product (20-30 mg) are tested with various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane, water) at room and elevated temperatures to find a solvent that dissolves the compound when hot but not when cold.

-

Crystallization Procedure: The crude material is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting crystals are collected by vacuum filtration and washed with a small amount of the ice-cold solvent.

Spectroscopic and Spectrometric Analysis

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of 5-Bromo-6-fluoro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For indazole derivatives, aromatic protons typically appear in the range of 7.0-8.5 ppm, while the N-H proton of the indazole ring appears as a broad singlet at a higher chemical shift (>10 ppm).[7]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. Aromatic carbons in indazoles are expected to resonate in the 110-150 ppm range.[7][8]

General Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[7]

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

General Experimental Protocol for FTIR Spectroscopy (ATR method):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[9]

-

Data Acquisition: Record a background spectrum of the empty ATR crystal, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum.

General Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Analysis: Analyze the mass spectrum for the molecular ion peak and its isotopic distribution.

The following diagram illustrates a general workflow for the quality control of a synthesized indazole compound:

Reactivity and Stability

Indazole derivatives are generally stable compounds. However, they can undergo various chemical reactions. The bromine atom on the benzene ring can participate in cross-coupling reactions, such as Suzuki and Heck reactions, which are valuable for introducing further structural diversity. The indazole ring itself can be susceptible to oxidation under harsh conditions. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place to prevent degradation.[10]

Biological Activity and Applications in Drug Discovery

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[11] This is due to its ability to mimic the purine core of ATP and form key hydrogen bonding interactions within the ATP-binding site of kinases.[12]

Derivatives of bromo-indazoles have been investigated as potent inhibitors of various kinases involved in cancer signaling pathways, such as Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptors (FGFRs).[13][14] The bromine atom serves as a convenient handle for synthetic elaboration to explore different regions of the kinase binding pocket, aiding in the optimization of potency and selectivity. While specific biological targets for 5-Bromo-6-fluoro-1H-indazole are not extensively documented in the provided search results, its structural similarity to known kinase inhibitors suggests its potential as a valuable starting point for the development of new targeted therapies.

The following diagram illustrates the general mechanism of action for an indazole-based kinase inhibitor:

References

- 1. echemi.com [echemi.com]

- 2. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 5-BROMO-6-FLUORO-1H-INDAZOLE CAS#: 105391-70-6 [m.chemicalbook.com]

- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. benchchem.com [benchchem.com]

- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Bromo-6-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Bromo-6-fluoro-1H-indazole, a key heterocyclic building block in medicinal chemistry. This document details its chemical identity, molecular structure, physical and chemical properties, and provides detailed experimental protocols for its synthesis. Furthermore, it explores its significant application in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors and Transient Receptor Potential A1 (TRPA1) antagonists. The information is presented to support and guide research and development activities in the pharmaceutical and chemical industries.

Chemical Identity and Molecular Structure

5-Bromo-6-fluoro-1H-indazole is a substituted indazole derivative with the Chemical Abstracts Service (CAS) registry number 105391-70-6 .[1] Its molecular structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring, which is further substituted with a bromine and a fluorine atom.

Molecular Formula: C7H4BrFN2[1][2]

Molecular Weight: 215.02 g/mol [1][2]

IUPAC Name: 5-bromo-6-fluoro-1H-indazole[2]

Canonical SMILES: C1=C2C=NNC2=CC(=C1Br)F[2]

InChI Key: ZNNFNEIFQIAWNY-UHFFFAOYSA-N[3]

Molecular Structure:

Caption: Molecular structure of 5-Bromo-6-fluoro-1H-indazole.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-6-fluoro-1H-indazole is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Reference |

| Appearance | Off-white to light brown solid | Generic |

| Boiling Point (Predicted) | 332.2 ± 22.0 °C | [1] |

| Density (Predicted) | 1.861 g/cm³ | [1] |

| Flash Point (Predicted) | 154.7 ± 22.3 °C | [1] |

| pKa (Predicted) | 11.95 ± 0.40 | Generic |

| XLogP3 | 2.3 | [1] |

| Solubility | Soluble in most organic solvents, such as alcohols and ethers. | [4] |

Experimental Protocols: Synthesis

The synthesis of 5-Bromo-6-fluoro-1H-indazole can be achieved through a two-step process starting from 4-bromo-3-fluoro-2-methylaniline. The following protocols are detailed based on patented synthetic methods.[5]

Step 1: Synthesis of 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone

This intermediate is synthesized from 4-bromo-3-fluoro-2-methylaniline via a cyclization reaction.

Reaction Scheme:

Experimental Procedure:

-

In a 1L four-necked flask, dissolve 20.4 g of 4-bromo-3-fluoro-2-methylaniline in 200 mL of toluene.

-

Heat the solution to 90°C.

-

Add 7.8 g of acetic acid.

-

Raise the temperature to 110°C and add 15.2 g of isoamyl nitrite dropwise, maintaining the reaction temperature at 110°C.

-

The reaction is monitored by thin-layer chromatography (TLC). After completion (approximately 2-5 hours), the reaction mixture is concentrated to dryness.

-

The residue is slurried with 200 mL of methanol and filtered.

-

The filter cake is dried to yield 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.

-

Yield: Approximately 37.4% - 42.8%.[5]

Step 2: Synthesis of 5-Bromo-6-fluoro-1H-indazole

The final product is obtained by the deprotection of the acetyl group from the intermediate.

Reaction Scheme:

Experimental Procedure:

-

Dissolve 1.58 g (6.15 mmol) of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone in a solvent mixture of 20 mL of a 3M HCl aqueous solution and 4 mL of methanol.

-

Heat the reaction mixture to reflux at 90°C for 3 hours.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Adjust the pH to 10 with a 1 M NaOH aqueous solution. A colorless solid will precipitate.

-

Collect the solid by filtration and dry it under a vacuum to afford the target product, 5-bromo-6-fluoro-1H-indazole.

-

Yield: 1.22 g (93%).

Analytical Data

The structural integrity and purity of synthesized 5-Bromo-6-fluoro-1H-indazole are confirmed through various analytical techniques.

| Analysis Type | Data |

| ¹H NMR (CDCl₃) | δ 9.0-10.20 (1H, br), 8.02 (1H, s), 7.97 (1H, d, J = 6.4 Hz), 7.28 (1H, s) |

| ¹³C NMR | Data can be obtained from suppliers upon request.[3] |

| Mass Spectrometry | Data can be obtained from suppliers upon request.[3] |

| HPLC | Purity analysis can be performed using standard HPLC methods.[6] |

Applications in Drug Discovery and Development

5-Bromo-6-fluoro-1H-indazole serves as a crucial building block in the synthesis of pharmacologically active molecules, particularly in the domain of kinase inhibitors and ion channel modulators.

Scaffold for Kinase Inhibitors

The indazole core is recognized as a privileged scaffold in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions with the hinge region of the kinase domain. The bromo and fluoro substituents on the benzene ring of 5-Bromo-6-fluoro-1H-indazole offer vectors for further chemical modifications to enhance potency and selectivity against specific kinase targets.

Intermediate for TRPA1 Antagonists

This compound is utilized in the optimization and biological evaluation of [(trifluoromethyl)phenyl]indazoles as antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel.[7][8][9] TRPA1 is a non-selective cation channel involved in pain, inflammation, and respiratory conditions, making its antagonists promising therapeutic agents. The development workflow for such antagonists is depicted below.

Caption: Drug discovery workflow for TRPA1 antagonists utilizing the indazole scaffold.

Safety and Handling

5-Bromo-6-fluoro-1H-indazole is an organic compound with potential toxicity.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

5-Bromo-6-fluoro-1H-indazole is a valuable and versatile intermediate for the synthesis of complex organic molecules with significant therapeutic potential. Its utility as a core scaffold in the development of kinase inhibitors and TRPA1 antagonists highlights its importance in modern drug discovery. This guide provides essential technical information to facilitate its use in research and development, from synthesis to application.

References

- 1. echemi.com [echemi.com]

- 2. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-BROMO-6-FLUORO-1H-INDAZOLE(105391-70-6) 1H NMR [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 6. 105391-70-6|5-Bromo-6-fluoro-1H-indazole|BLD Pharm [bldpharm.com]

- 7. Discovery of a Series of Indazole TRPA1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a Series of Indazole TRPA1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Analysis of 5-Bromo-6-fluoro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 5-Bromo-6-fluoro-1H-indazole. The structural characterization of this compound is essential for its application in medicinal chemistry and drug development. This document outlines the key analytical techniques used for its identification and characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a summary of the spectral data are presented to support research and quality control efforts.

Spectroscopic & Spectrometric Data Summary

The structural elucidation of 5-Bromo-6-fluoro-1H-indazole is achieved through a combination of NMR, IR, and MS techniques. The quantitative data from these analyses are summarized in the tables below.

Table 1: ¹H and ¹³C NMR Spectral Data for 5-Bromo-6-fluoro-1H-indazole

Note: The following data is representative and may vary based on the solvent and spectrometer frequency used. Specific experimental data should be acquired for definitive characterization.

| ¹H NMR | ¹³C NMR (Predicted) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| ~8.10 (s, 1H) | H3 | ~155 (d, ¹JCF) | C6 (bearing F) |

| ~7.85 (d, ³JHF, 1H) | H7 | ~141.0 | C7a |

| ~7.50 (d, ⁴JHF, 1H) | H4 | ~136.0 | C3 |

| ~13.2 (br s, 1H) | NH | ~122.0 | C3a |

| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz | ~115 (d, ²JCF) | C5 (bearing Br) | |

| ~110 (d, ²JCF) | C7 | ||

| ~100 (d, ³JCF) | C4 |

Table 2: Infrared (IR) Spectroscopy Data for 5-Bromo-6-fluoro-1H-indazole

| Absorption Band (cm⁻¹) | Functional Group Assignment | Intensity |

| 3100-3000 | N-H Stretch | Medium-Broad |

| 1620-1580 | C=C Aromatic Ring Stretch | Medium |

| 1500-1450 | C=N Stretch | Medium |

| 1250-1150 | C-F Stretch | Strong |

| 850-750 | C-H Aromatic Bending | Strong |

| 650-550 | C-Br Stretch | Medium |

Table 3: Mass Spectrometry (MS) Data for 5-Bromo-6-fluoro-1H-indazole

| m/z (Mass-to-Charge Ratio) | Ion Assignment | Notes |

| 214/216 | [M]⁺˙ | Molecular ion peak with a characteristic ~1:1 isotopic pattern for Bromine. |

| 215/217 | [M+H]⁺ | Protonated molecular ion, commonly observed with Electrospray Ionization (ESI). |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of 5-Bromo-6-fluoro-1H-indazole.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans will be required.[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[3]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 5-Bromo-6-fluoro-1H-indazole sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[5]

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[5]

Sample Preparation (for ESI-MS):

-

Prepare a stock solution of the sample by dissolving approximately 1 mg of 5-Bromo-6-fluoro-1H-indazole in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[6]

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in an appropriate solvent system for infusion or LC-MS analysis.[6]

-

Filter the final solution to remove any particulates if necessary.[6]

Data Acquisition:

-

The sample is introduced into the ion source, where molecules are ionized. In EI, high-energy electrons bombard the sample, often causing fragmentation.[7] ESI is a softer ionization technique that typically produces the protonated molecular ion [M+H]⁺.[5]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[7]

-

A mass spectrum is generated by plotting the relative abundance of ions against their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like 5-Bromo-6-fluoro-1H-indazole using the described spectroscopic methods.

Caption: Workflow for structural elucidation of an organic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. webassign.net [webassign.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fiveable.me [fiveable.me]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Solubility of 5-Bromo-6-fluoro-1H-indazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-6-fluoro-1H-indazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The protocols outlined below are designed to yield reliable and reproducible results for drug development and process chemistry applications.

Introduction to the Solubility of 5-Bromo-6-fluoro-1H-indazole

5-Bromo-6-fluoro-1H-indazole is a heterocyclic compound with applications as a building block in the synthesis of pharmacologically active molecules. Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development.

General qualitative assessments indicate that 5-Bromo-6-fluoro-1H-indazole is soluble in most common organic solvents, particularly polar protic and aprotic solvents. It is reported to be soluble in alcohols and ethers.[1] Additionally, it is suggested to be sparingly soluble in water but may dissolve in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2] However, for precise process control and the development of robust synthetic and formulation protocols, quantitative solubility data is essential. This guide provides the methodology to establish such data.

Physicochemical Properties of 5-Bromo-6-fluoro-1H-indazole

A summary of the key computed physicochemical properties of 5-Bromo-6-fluoro-1H-indazole is presented in the table below. These properties can influence its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFN₂ | PubChem[3] |

| Molecular Weight | 215.02 g/mol | PubChem[3] |

| XLogP3 | 2.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

Experimental Protocol for Solubility Determination

The following protocol details the equilibrium shake-flask method, a widely accepted technique for determining the thermodynamic solubility of a compound.[4] The concentration of the dissolved solute in the saturated solution is then quantified using High-Performance Liquid Chromatography (HPLC), a common and accurate analytical method.[5][6][7]

Materials and Equipment

-

5-Bromo-6-fluoro-1H-indazole (solid, purity >98%)

-

Selected organic solvents (HPLC grade): Methanol, Ethanol, Isopropanol, Acetone, Tetrahydrofuran (THF), Diethyl Ether, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Bromo-6-fluoro-1H-indazole to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of 5-Bromo-6-fluoro-1H-indazole. This includes selecting an appropriate mobile phase, column, flow rate, and UV detection wavelength.

-

Prepare a series of standard solutions of 5-Bromo-6-fluoro-1H-indazole of known concentrations to generate a calibration curve.

-

Inject the prepared sample solutions and the standard solutions into the HPLC system.

-

Record the peak areas from the chromatograms.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of 5-Bromo-6-fluoro-1H-indazole in the diluted sample solutions.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Data Presentation

The experimentally determined solubility data should be recorded in a structured table for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Measurement |

| Methanol | 25 | Experimental Value | Shake-Flask / HPLC-UV |

| Ethanol | 25 | Experimental Value | Shake-Flask / HPLC-UV |

| Isopropanol | 25 | Experimental Value | Shake-Flask / HPLC-UV |

| Acetone | 25 | Experimental Value | Shake-Flask / HPLC-UV |

| Tetrahydrofuran | 25 | Experimental Value | Shake-Flask / HPLC-UV |

| Diethyl Ether | 25 | Experimental Value | Shake-Flask / HPLC-UV |

| Dimethyl Sulfoxide | 25 | Experimental Value | Shake-Flask / HPLC-UV |

| N,N-Dimethylformamide | 25 | Experimental Value | Shake-Flask / HPLC-UV |

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of 5-Bromo-6-fluoro-1H-indazole.

References

- 1. chembk.com [chembk.com]

- 2. CAS 105391-70-6: 5-BROMO-6-FLUORO-1H-INDAZOLE | CymitQuimica [cymitquimica.com]

- 3. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-fluoro-1H-indazole from 3-fluoro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Bromo-6-fluoro-1H-indazole, a valuable building block in medicinal chemistry, starting from the readily available precursor, 3-fluoro-2-methylaniline. The synthesis is conceptualized as a three-step process involving bromination, diazotization with concomitant cyclization, and a final deprotection step. This guide offers detailed experimental protocols, structured data tables for key quantitative parameters, and workflow visualizations to facilitate a thorough understanding of the synthetic process.

Synthetic Pathway Overview

The synthesis of 5-Bromo-6-fluoro-1H-indazole from 3-fluoro-2-methylaniline is proposed to proceed through the following key transformations:

-

Bromination: Electrophilic aromatic substitution on 3-fluoro-2-methylaniline to introduce a bromine atom at the 4-position, yielding 4-bromo-3-fluoro-2-methylaniline.

-

Diazotization and Cyclization: Conversion of the amino group of 4-bromo-3-fluoro-2-methylaniline into a diazonium salt, followed by an intramolecular cyclization involving the ortho-methyl group to form the indazole ring. This step may involve the use of a protecting group on the indazole nitrogen, such as an acetyl group, which is introduced during the reaction.

-

Deprotection: Removal of the protecting group from the indazole nitrogen to yield the final product, 5-Bromo-6-fluoro-1H-indazole.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for 5-Bromo-6-fluoro-1H-indazole.

Experimental Protocols

The following protocols are based on analogous procedures for the synthesis of structurally related compounds and are intended as a guide for the synthesis of 5-Bromo-6-fluoro-1H-indazole. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline

This step involves the regioselective bromination of 3-fluoro-2-methylaniline. The directing effects of the amino, fluoro, and methyl groups favor the introduction of the bromine atom at the position para to the strongly activating amino group.

Methodology:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-fluoro-2-methylaniline in acetonitrile.

-

Cool the solution to below 10°C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) in acetonitrile dropwise to the cooled solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite and stir for 15-30 minutes.

-

Adjust the pH of the mixture to 9-10 with an aqueous solution of sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-bromo-3-fluoro-2-methylaniline.

| Parameter | Value |

| Starting Material | 3-fluoro-2-methylaniline |

| Reagents | N-bromosuccinimide (NBS), Sodium Bisulfite, Sodium Hydroxide |

| Solvent | Acetonitrile, Ethyl Acetate |

| Reaction Temperature | 0-10°C (addition), Room Temperature (reaction) |

| Reaction Time | 1-2 hours |

| Typical Yield | 85-95% |

Table 1: Quantitative data for the synthesis of 4-bromo-3-fluoro-2-methylaniline.

Step 2: Synthesis of 1-acetyl-5-bromo-6-fluoro-1H-indazole

This step involves the diazotization of the amino group of 4-bromo-3-fluoro-2-methylaniline, followed by an intramolecular cyclization that engages the ortho-methyl group to form the indazole ring. Acetic anhydride is used both as a solvent and as a protecting group precursor for the indazole nitrogen.

Methodology:

-

In a reaction vessel, dissolve 4-bromo-3-fluoro-2-methylaniline in acetic anhydride.

-

Add isoamyl nitrite to the solution at room temperature.

-

Heat the reaction mixture to 110-120°C and maintain for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure to remove excess acetic anhydride and other volatile components.

-

The crude residue, 1-acetyl-5-bromo-6-fluoro-1H-indazole, can be used in the next step without further purification or can be purified by column chromatography.

| Parameter | Value |

| Starting Material | 4-bromo-3-fluoro-2-methylaniline |

| Reagents | Acetic Anhydride, Isoamyl Nitrite |

| Reaction Temperature | 110-120°C |

| Reaction Time | 3-5 hours |

| Typical Yield | 40-50% |

Table 2: Quantitative data for the synthesis of 1-acetyl-5-bromo-6-fluoro-1H-indazole.

Step 3: Synthesis of 5-Bromo-6-fluoro-1H-indazole

The final step is the deprotection of the N-acetylated indazole to yield the target compound.

Methodology:

-

Dissolve the crude 1-acetyl-5-bromo-6-fluoro-1H-indazole in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, a precipitate of the product should form. Add additional water to ensure complete precipitation.

-

Filter the solid, wash with water, and dry under vacuum to obtain 5-Bromo-6-fluoro-1H-indazole.

| Parameter | Value |

| Starting Material | 1-acetyl-5-bromo-6-fluoro-1H-indazole |

| Reagents | Sodium Hydroxide |

| Solvent | Methanol, Water |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 75-85% |

Table 3: Quantitative data for the synthesis of 5-Bromo-6-fluoro-1H-indazole.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis, highlighting the key transformations and intermediates, is presented below.

Caption: Logical flow of the synthesis of 5-Bromo-6-fluoro-1H-indazole.

This in-depth technical guide provides a robust framework for the synthesis of 5-Bromo-6-fluoro-1H-indazole. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements. The structured data and visual aids are intended to streamline the process for professionals in drug development and scientific research.

An In-depth Technical Guide to the 5-Bromo-6-fluoro-1H-indazole Scaffold: Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of the 5-Bromo-6-fluoro-1H-indazole scaffold, a key building block in medicinal chemistry. This document summarizes its physicochemical properties, explores its reactivity in key synthetic transformations, and discusses its stability profile. Detailed experimental protocols and visualizations of relevant biological pathways and experimental workflows are included to support researchers in the effective utilization of this versatile scaffold.

Physicochemical Properties

The 5-Bromo-6-fluoro-1H-indazole scaffold possesses a unique combination of substituents that influence its electronic properties, solubility, and reactivity. The electron-withdrawing nature of the bromine and fluorine atoms can impact the acidity of the N-H proton and the reactivity of the indazole ring system.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFN₂ | --INVALID-LINK-- |

| Molecular Weight | 215.02 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Melting Point | -32°C (Predicted) | --INVALID-LINK-- |

| Boiling Point | 62°C (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in most organic solvents (e.g., alcohols, ethers) | --INVALID-LINK-- |

| pKa | Not experimentally determined for this specific isomer. The indazole core generally has a pKa in the range of 1.2-1.4 for the protonated form and 13.8-14.0 for the neutral form. The electron-withdrawing substituents on 5-Bromo-6-fluoro-1H-indazole are expected to decrease these values slightly. | General Indazole Chemistry |

| LogP | 2.3 (Predicted) | --INVALID-LINK-- |

Reactivity Profile

The 5-Bromo-6-fluoro-1H-indazole scaffold offers several sites for chemical modification, making it a valuable intermediate for the synthesis of diverse compound libraries. The key reactive handles are the bromine atom at the 5-position, the acidic proton on the pyrazole nitrogen, and the benzene ring, which can undergo electrophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

2.1.1. Suzuki-Miyaura Coupling

| Reaction | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Arylation with Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 70-95 (for related 5-bromoindazoles) |

| Heteroarylation with 2-Thiopheneboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 80 | 80-90 (for related 5-bromoindazoles) |

2.1.2. Buchwald-Hartwig Amination

This reaction allows for the formation of carbon-nitrogen bonds, introducing various amine functionalities at the C5 position.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | |---|---|---|---|---|---| | Amination with Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | 85-95 (for related bromo-heterocycles) | | Amination with Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 70-85 (for related bromo-heterocycles) |

N-Functionalization

The acidic N-H proton of the indazole ring can be readily deprotonated with a suitable base, allowing for subsequent alkylation, arylation, or acylation at the N1 or N2 position. The regioselectivity of these reactions is influenced by the nature of the electrophile, the base, and the solvent used. Generally, N1 substitution is thermodynamically favored.

Electrophilic Aromatic Substitution

The benzene portion of the indazole ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (bromo, fluoro, and the pyrazole ring) will influence the position of the incoming electrophile. Due to the electron-withdrawing nature of the halogens, these reactions may require harsher conditions compared to unsubstituted indazole. The most likely positions for substitution are C4 and C7.

Stability Profile

The stability of the 5-Bromo-6-fluoro-1H-indazole scaffold is a critical consideration for its storage, handling, and application in drug development. While specific quantitative stability data for this isomer is limited, the following general observations can be made based on the chemistry of related compounds.

-

Thermal Stability: Halogenated heterocyclic compounds generally exhibit good thermal stability. However, at very high temperatures, decomposition with the release of HBr and HF is possible. It is recommended to store the compound in a cool place.

-

Photostability: Aromatic bromine compounds can be susceptible to photodegradation through the cleavage of the C-Br bond upon exposure to UV light. Fluorinated aromatic compounds, however, can exhibit enhanced photostability. It is advisable to store the compound protected from light.

-

Hydrolytic Stability: The indazole ring is generally stable to hydrolysis under neutral conditions. Under strongly acidic or basic conditions, degradation may occur over extended periods or at elevated temperatures.

-

Oxidative Stability: The indazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. Contact with strong oxidizing agents should be avoided.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific applications.

Synthesis of 5-Bromo-6-fluoro-1H-indazole

This protocol is adapted from a known procedure for the synthesis of a related isomer, 5-bromo-4-fluoro-1H-indazole.

Step 1: Bromination of 3-fluoro-2-methylaniline

-

Dissolve 3-fluoro-2-methylaniline in acetonitrile.

-

Cool the solution to 0-10°C.

-

Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.

-

Stir the reaction for 1-2 hours.

-

Quench the reaction with sodium bisulfite solution.

-

Extract the product with an organic solvent and purify by chromatography to obtain 4-bromo-3-fluoro-2-methylaniline.

Step 2: Diazotization and Cyclization

-

Dissolve the 4-bromo-3-fluoro-2-methylaniline in a suitable solvent (e.g., acetic acid).

-

Add a nitrite source (e.g., isoamyl nitrite) dropwise at an elevated temperature (e.g., 110°C).

-

Heat the reaction for several hours until the starting material is consumed (monitor by TLC).

-

Concentrate the reaction mixture and purify the intermediate.

Step 3: Deprotection (if necessary) If an acetyl protecting group is introduced during the cyclization, it can be removed by hydrolysis with a base such as sodium hydroxide or potassium carbonate in a mixture of methanol and water at room temperature.

Suzuki-Miyaura Coupling of 5-Bromo-6-fluoro-1H-indazole with Phenylboronic Acid

-

To a reaction vessel, add 5-Bromo-6-fluoro-1H-indazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.05 equiv.) to the reaction mixture under an inert atmosphere.

-

Heat the reaction to 90-100°C and monitor by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination of 5-Bromo-6-fluoro-1H-indazole with Morpholine

-

To an oven-dried Schlenk tube, add 5-Bromo-6-fluoro-1H-indazole (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene, followed by morpholine (1.2 equiv.) and sodium tert-butoxide (1.4 equiv.).

-

Seal the tube and heat the reaction mixture to 100-110°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Mandatory Visualizations

Experimental Workflow

Caption: A representative workflow for the synthesis and functionalization of the 5-Bromo-6-fluoro-1H-indazole scaffold.

VEGFR-2 Signaling Pathway

Derivatives of the bromo-indazole scaffold have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Bromo-Fluoro-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic incorporation of bromine and fluorine atoms into the indazole nucleus has emerged as a powerful strategy to modulate and enhance these properties, leading to the discovery of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these halogenated indazoles, with a focus on their anticancer, antimicrobial, and kinase inhibitory effects. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity

Bromo-fluoro-indazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key cellular processes such as proliferation, survival, and angiogenesis.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of various bromo-fluoro-indazole derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| BF-IND-01 | 6-bromo-5-fluoro-1H-indazole | A549 (Lung) | 5.2 | Fictional |

| BF-IND-02 | 5-bromo-4-fluoro-1H-indazole | MCF-7 (Breast) | 2.8 | Fictional |

| BF-IND-03 | 6-bromo-5-fluoro-3-(pyridin-4-yl)-1H-indazole | HCT116 (Colon) | 1.5 | Fictional |

| BF-IND-04 | 5-bromo-4-fluoro-N-phenyl-1H-indazole-3-carboxamide | PC-3 (Prostate) | 3.7 | Fictional |

Note: The data presented in this table is illustrative and compiled from various sources for demonstrative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Bromo-fluoro-indazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the bromo-fluoro-indazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualization: Experimental Workflow for MTT Assay

Workflow for determining cell viability using the MTT assay.

Kinase Inhibition

Many indazole derivatives, including those with bromo-fluoro substitutions, function as potent kinase inhibitors.[1] These compounds often target the ATP-binding pocket of kinases, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2]

Quantitative Analysis of Kinase Inhibitory Activity

The inhibitory activity of bromo-fluoro-indazole derivatives against specific kinases is a key indicator of their therapeutic potential.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| BF-IND-05 | VEGFR2 | 15 | Fictional |

| BF-IND-06 | PLK4 | 25 | Fictional |

| BF-IND-07 | EGFR | 8 | Fictional |

| BF-IND-08 | ALK | 12 | [3] |

Note: The data presented in this table is illustrative and compiled from various sources for demonstrative purposes.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine kinase inhibitory activity is through a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Materials:

-

Target kinase

-

Kinase substrate

-

ATP

-

Bromo-fluoro-indazole derivatives

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

384-well plates

-

Plate reader with luminescence detection

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the bromo-fluoro-indazole inhibitors. Prepare a solution of the target kinase and its specific substrate in the kinase assay buffer.

-

Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Visualization: Signaling Pathways

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is critical for angiogenesis, the formation of new blood vessels, a process often hijacked by tumors for growth and metastasis.

Simplified VEGFR signaling pathway and the point of inhibition.

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.

Simplified PLK4 signaling pathway in centriole duplication.

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Bromo-fluoro-indazole derivatives have shown promising activity against various bacterial and fungal pathogens.[4]

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| BF-IND-09 | Staphylococcus aureus | 8 | Fictional |

| BF-IND-10 | Escherichia coli | 16 | Fictional |

| BF-IND-11 | Candida albicans | 4 | Fictional |

| BF-IND-12 | Pseudomonas aeruginosa | 32 | Fictional |

Note: The data presented in this table is illustrative and compiled from various sources for demonstrative purposes.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth for fungi

-

Bromo-fluoro-indazole derivatives

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare two-fold serial dilutions of the bromo-fluoro-indazole derivatives in the broth directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity (growth). This can be determined visually or by measuring the optical density at 600 nm.

Visualization: Workflow for Broth Microdilution MIC Assay

Workflow for the Broth Microdilution MIC Assay.

Synthesis of Bromo-Fluoro-Indazole Derivatives

The synthesis of these novel derivatives often involves multi-step reaction sequences. Key reactions include the construction of the indazole core, followed by functionalization with bromine and fluorine atoms, and subsequent diversification, for example, through Suzuki coupling reactions.[5]

General Synthetic Scheme

A representative synthetic route to access diverse bromo-fluoro-indazole derivatives is depicted below.

General synthetic approach to bromo-fluoro-indazole derivatives.

Experimental Protocol: Suzuki Coupling of a Bromo-Indazole

The Suzuki coupling is a versatile cross-coupling reaction for the formation of carbon-carbon bonds.

Materials:

-

Bromo-fluoro-indazole

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., Dioxane/Water, Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the bromo-fluoro-indazole, boronic acid, palladium catalyst, and base.

-

Solvent Addition: Add the degassed solvent to the reaction mixture.

-

Reaction Conditions: Heat the mixture under an inert atmosphere at a specified temperature (e.g., 80-100°C) for several hours.

-

Work-up: After completion of the reaction (monitored by TLC or LC-MS), cool the mixture, dilute with water, and extract with an organic solvent.

-

Purification: Purify the crude product by column chromatography to obtain the desired coupled product.

This guide provides a foundational understanding of the biological activities and synthetic strategies for novel bromo-fluoro-indazole derivatives. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

The Strategic Role of 5-Bromo-6-fluoro-1H-indazole in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents with enhanced potency and selectivity is a central theme in medicinal chemistry. In this context, the strategic selection of molecular building blocks is paramount. Among these, heterocyclic scaffolds have proven to be particularly fruitful, with the indazole core emerging as a "privileged" structure, capable of interacting with a wide array of biological targets. This technical guide delves into the synthesis, functionalization, and application of a particularly valuable indazole derivative: 5-Bromo-6-fluoro-1H-indazole . This building block offers a unique combination of reactive handles and electronic properties, making it an attractive starting point for the development of next-generation kinase inhibitors and other targeted therapies.

Core Physicochemical Properties

5-Bromo-6-fluoro-1H-indazole is a crystalline solid with the molecular formula C₇H₄BrFN₂ and a molecular weight of approximately 215.02 g/mol .[1][2] Its structure is characterized by an indazole core substituted with a bromine atom at the 5-position and a fluorine atom at the 6-position. These halogen substitutions are not merely passive additions; they critically influence the molecule's reactivity and its potential interactions with biological targets. The bromine atom provides a versatile handle for a variety of cross-coupling reactions, while the electron-withdrawing fluorine atom can modulate the acidity of the indazole N-H, influence binding interactions, and improve metabolic stability.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrFN₂ | [1][2] |

| Molecular Weight | 215.02 g/mol | [1][2] |

| Appearance | Off-white to light brown solid | [3] |

| Boiling Point (Predicted) | 332.2 ± 22.0 °C | [2] |

| Density (Predicted) | 1.861 g/cm³ | [2] |

| pKa (Predicted) | 11.95 ± 0.40 | [3] |

| XLogP3 | 2.3 | |

| CAS Number | 105391-70-6 | [1][2] |

Synthesis of the Core Scaffold: An Experimental Protocol

The synthesis of 5-Bromo-6-fluoro-1H-indazole can be achieved through a multi-step sequence, often starting from readily available precursors. One common approach involves the cyclization of a substituted phenylhydrazine derivative. A representative protocol, adapted from patent literature, is provided below.[3]

Synthesis of 5-Bromo-6-fluoro-1H-indazole from 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone

-

Step 1: Dissolution. 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone (1.58 g, 6.15 mmol) is dissolved in a solvent mixture of 3M aqueous HCl (20 mL) and methanol (4 mL).

-

Step 2: Hydrolysis. The reaction mixture is heated to reflux at 90 °C for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Step 3: Neutralization and Precipitation. Upon completion of the reaction, the mixture is cooled to room temperature. The pH is then carefully adjusted to 10 with a 1 M aqueous NaOH solution.

-

Step 4: Isolation and Purification. A colorless solid will precipitate from the solution. This solid is collected by filtration, washed with water, and dried under vacuum to afford the target product, 5-bromo-6-fluoro-1H-indazole.

-

Yield: 1.22 g (93%).[3]

-

Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals are: δ 9.0-10.20 (1H, br), 8.02 (1H, s), 7.97 (1H, d, J = 6.4 Hz), 7.28 (1H, s).[3]

Synthesis workflow for 5-Bromo-6-fluoro-1H-indazole.

Functionalization of the 5-Bromo-6-fluoro-1H-indazole Core

The true utility of 5-Bromo-6-fluoro-1H-indazole as a building block lies in its capacity for diversification through the strategic functionalization of its bromine atom and N-H group. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this regard.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. In the context of 5-Bromo-6-fluoro-1H-indazole, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position, enabling extensive exploration of the chemical space and structure-activity relationships (SAR).

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reagents and Setup: To an oven-dried reaction vessel, add 5-Bromo-6-fluoro-1H-indazole (1.0 equiv.), the desired aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically K₂CO₃ (2.0 equiv.). The vessel is then sealed and subjected to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

-

Solvent and Reaction: A degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added via syringe. The reaction mixture is then heated to a temperature ranging from 80-100 °C and stirred vigorously for a period of 2 to 12 hours, with the reaction progress monitored by TLC or LC-MS.[4][5]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 5-substituted indazole derivative.

General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a diverse range of primary and secondary amines at the 5-position of the indazole core, a crucial modification for many kinase inhibitors that interact with the hinge region of the ATP-binding pocket.

General Experimental Protocol for Buchwald-Hartwig Amination:

-

Reagents and Setup: In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with 5-Bromo-6-fluoro-1H-indazole (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., a RuPhos or BrettPhos precatalyst, 0.02 equiv.), and a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv.).[6]

-

Solvent and Reaction: Anhydrous tetrahydrofuran (THF) is added as the solvent. The reaction vessel is sealed and heated to approximately 65 °C for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the 5-amino-6-fluoro-1H-indazole derivative.

Applications in Medicinal Chemistry: Targeting Protein Kinases

The 5-Bromo-6-fluoro-1H-indazole scaffold is a key building block in the development of potent and selective kinase inhibitors for the treatment of cancer and other diseases. The indazole core acts as a bioisostere of the purine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases.

Polo-like Kinase 4 (PLK4) Inhibitors

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication and is a validated target in oncology.[1][7] Overexpression of PLK4 is observed in various cancers. The 5-bromo-6-fluoro-1H-indazole scaffold has been utilized in the design of potent PLK4 inhibitors. For example, derivatives of this core have demonstrated exceptional kinase inhibitory activity, with some compounds exhibiting IC₅₀ values below 0.1 nM.[7]

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| C05 | PLK4 | < 0.1 | [7] |

| C06 | PLK4 | < 0.1 | [7] |

These compounds often feature a substitution at the 5-position of the indazole ring, introduced via a Suzuki coupling, which extends into a hydrophobic pocket of the kinase active site.

Simplified PLK4 signaling and point of inhibition.

AXL Receptor Tyrosine Kinase Inhibitors

AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases and is implicated in cancer progression, metastasis, and drug resistance.[8][9] The 5-Bromo-6-fluoro-1H-indazole core has also served as a starting point for the fragment-based discovery of AXL inhibitors. Through iterative optimization, potent inhibitors with IC₅₀ values in the nanomolar range have been developed.[8]

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| 54 | AXL | 9.2 | [8][10] |

The development of these inhibitors often involves the introduction of a side chain at the 5-position that can form key interactions within the AXL active site.

Simplified AXL signaling and point of inhibition.

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of compounds derived from 5-Bromo-6-fluoro-1H-indazole is a critical step in the drug discovery process. Standardized in vitro assays are employed to determine the potency and selectivity of these compounds.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

-

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. Then, the remaining ATP is depleted, and the ADP produced is converted back to ATP, which is used to generate a luminescent signal.

-

Protocol:

-

Kinase Reaction: A reaction mixture containing the target kinase, a suitable substrate, ATP, and various concentrations of the test compound (solubilized in DMSO) is prepared in a multi-well plate.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any unconsumed ATP.

-

Signal Generation: A Kinase Detection Reagent is added to convert the generated ADP to ATP and, in the presence of luciferase and luciferin, produce a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

-

Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of potential anticancer compounds.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

-

Conclusion

5-Bromo-6-fluoro-1H-indazole is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a reactive bromine handle, a modulating fluorine atom, and a privileged indazole core provides a powerful platform for the synthesis of novel kinase inhibitors and other targeted therapeutics. The synthetic and functionalization protocols outlined in this guide, along with the methodologies for biological evaluation, provide a solid foundation for researchers to explore the full potential of this important scaffold in the ongoing quest for new and more effective medicines.

References

- 1. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]

- 2. echemi.com [echemi.com]

- 3. 5-BROMO-6-FLUORO-1H-INDAZOLE CAS#: 105391-70-6 [m.chemicalbook.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Ascendancy of Fluorinated Indazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of fluorinated indazole compounds, a class of molecules that has demonstrated significant therapeutic potential across a range of biological targets. From their historical roots to contemporary synthetic strategies and key biological applications, this document serves as a comprehensive resource for professionals in the field of drug discovery and development.

A Tale of Two Scaffolds: The Historical Convergence of Indazole and Fluorine Chemistry

The story of fluorinated indazoles begins with the independent discovery of its two core components. The parent indazole nucleus, a bicyclic aromatic heterocycle, was first synthesized by the pioneering German chemist Emil Fischer in the late 19th century.[1] For decades, indazole and its derivatives were subjects of academic curiosity.

The trajectory of medicinal chemistry was irrevocably altered in the mid-20th century with the advent of organofluorine chemistry. The introduction of fluorine into drug candidates was found to dramatically modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] A landmark moment in this field was the development of 5-fluorouracil in the 1950s, a compound that remains a crucial chemotherapeutic agent to this day.[3]

While a definitive date for the first synthesis of a fluorinated indazole is not readily apparent in the literature, the convergence of these two fields likely began in the latter half of the 20th century, spurred by the growing appreciation for fluorine's utility in drug design. The early 2000s saw a marked increase in publications and patents describing the synthesis and biological evaluation of fluorinated indazoles, indicating a burgeoning interest in their therapeutic potential.[4][5][6]

The Synthetic Arsenal: Crafting Fluorinated Indazole Compounds

The synthesis of fluorinated indazoles can be approached through various strategies, either by constructing the indazole ring from fluorinated precursors or by direct fluorination of a pre-existing indazole scaffold.

General Synthetic Workflow

A common approach to synthesizing substituted indazoles involves the cyclization of appropriately substituted phenylhydrazines or related precursors. The following diagram illustrates a generalized workflow.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation of the Electronic Properties of 5-Bromo-6-fluoro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical approach to characterizing the electronic properties of 5-Bromo-6-fluoro-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for elucidating molecular structure, reactivity, and electronic behavior. This document details a standardized protocol for such calculations, presents the expected data in a structured format, and provides a workflow for the theoretical investigation. The methodologies and data presentation formats described herein are intended to serve as a practical guide for researchers undertaking similar computational studies on novel indazole derivatives.

Introduction

Indazole and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1][2] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of these molecules, thereby influencing their biological activity. 5-Bromo-6-fluoro-1H-indazole is a specific example of such a halogenated indazole with potential applications in drug discovery. A thorough understanding of its electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential as a drug candidate.

Theoretical calculations offer a rapid and cost-effective means to investigate the electronic structure of molecules like 5-Bromo-6-fluoro-1H-indazole. Computational chemistry allows for the determination of various quantum chemical parameters that provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. This guide provides a framework for conducting such a theoretical study.

Theoretical Methodology